
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with a unique structure that includes a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,1,1-trifluoro-3-chloro-2-propanone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at C4
The chlorine atom at position 4 is highly reactive in nucleophilic substitution due to the electron-withdrawing effects of the trifluoromethyl group (C3) and the aromatic ring’s electronic polarization .
Key Finding : Substitution efficiency depends on the nucleophile’s strength and solvent polarity. For example, aryl amines require catalytic Cu(I) for C–N coupling .
Electrophilic Reactions
The trifluoromethyl group deactivates the ring toward electrophilic substitution, but directed metalation strategies enable functionalization:
-
Directed ortho-Metalation (DoM) :
Using LDA (Lithium Diisopropylamide) at −78°C, the C5 position undergoes lithiation, allowing reactions with electrophiles (e.g., CO₂, aldehydes). This yields carboxylates or alcohol derivatives critical for pharmaceutical intermediates.
Oxidation and Reduction
While the trifluoromethyl group is redox-inert, other positions exhibit reactivity:
Cross-Coupling Reactions
The chloro group participates in Pd-catalyzed cross-couplings:
Scientific Research Applications
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential analgesic and anti-inflammatory properties.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides due to its bioactive properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its pharmacokinetic properties.
Comparison with Similar Compounds
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole can be compared with other pyrazole derivatives such as:
4-Chloro-3-(trifluoromethyl)aniline: Similar in structure but with an aniline group instead of a pyrazole ring.
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine: A derivative with an additional methanamine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields, particularly in medicinal chemistry, due to its unique structural features, including the trifluoromethyl and chloro substituents, which enhance its chemical stability and biological efficacy.
- Molecular Formula : C6H5ClF3N3
- Molecular Weight : 195.57 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and bioavailability. This compound has been shown to disrupt various biochemical pathways, leading to its antiviral and antimicrobial effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a variety of bacterial strains and has shown promising results in inhibiting growth, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, compounds with similar structures have shown IC50 values ranging from 2.43 to 14.65 μM against these cell lines .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MDA-MB-231 | 2.43 - 7.84 |
HepG2 | 4.98 - 14.65 |
Anti-inflammatory Effects
Pyrazole derivatives have also been studied for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their anti-inflammatory effects. The presence of the chloro group in this compound may enhance its selectivity towards COX inhibition .
Study on Anticancer Properties
In a study focused on the synthesis and biological evaluation of pyrazole derivatives, researchers found that compounds similar to this compound exhibited significant antiproliferative activity against various cancer cell lines. Notably, specific derivatives induced apoptosis in MDA-MB-231 cells through caspase activation and morphological changes indicative of programmed cell death .
Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy of various pyrazole derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .
Properties
IUPAC Name |
4-chloro-1-methyl-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2/c1-11-2-3(6)4(10-11)5(7,8)9/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUQGMKOHDUVER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.